molecular formula C16H16ClNO6 B11157945 N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

Cat. No.: B11157945
M. Wt: 353.75 g/mol
InChI Key: SSYYWVMBIZIMJJ-MRVPVSSYSA-N
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Description

2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chlorinated and methoxylated chromenyl moiety.

Chemical Reactions Analysis

2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with specific proteins and pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is unique due to its specific substitutions on the coumarin ring. Similar compounds include:

These compounds share some biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C16H16ClNO6

Molecular Weight

353.75 g/mol

IUPAC Name

(2R)-2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C16H16ClNO6/c1-7-9-4-11(17)13(23-3)6-12(9)24-16(22)10(7)5-14(19)18-8(2)15(20)21/h4,6,8H,5H2,1-3H3,(H,18,19)(H,20,21)/t8-/m1/s1

InChI Key

SSYYWVMBIZIMJJ-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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